[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol
Overview
Description
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol typically involves the trifluoromethylation of carbon-centered radical intermediates . One common method includes the use of trifluoromethylsilane under anhydrous conditions to avoid the rapid conversion to silanol in the presence of water . The reaction conditions often require a controlled environment to ensure the stability of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation processes, utilizing reagents such as sodium trifluoroacetate or trifluoromethanesulfonyl chloride . These methods are designed to maximize yield and purity while minimizing the use of hazardous materials.
Chemical Reactions Analysis
Types of Reactions
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for protonation, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and hydrophobic interactions . This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [2-Fluoro-5-(trifluoromethyl)phenyl]methanol
- 4-(Trifluoromethyl)phenol
- 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole
Uniqueness
Compared to similar compounds, [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol is unique due to its specific combination of a trifluoromethyl group with a thiazole ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NOS/c12-11(13,14)8-3-1-7(2-4-8)10-15-9(5-16)6-17-10/h1-4,6,16H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSRKDWWLYYTMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428223 | |
Record name | {2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857284-25-4 | |
Record name | {2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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